molecular formula C16H15ClN6O2 B2861300 1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-77-6

1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2861300
CAS No.: 941922-77-6
M. Wt: 358.79
InChI Key: AEWNWFVMZBFNPQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
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Biological Activity

1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group. This unique arrangement of functional groups suggests potential biological activities that warrant investigation, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN6O2C_{16}H_{15}ClN_{6}O_{2} with a molecular weight of 358.79 g/mol. The presence of the tetrazole moiety is significant as it often enhances the pharmacological properties of drugs by improving solubility and bioavailability.

Property Value
Molecular FormulaC16H15ClN6O2
Molecular Weight358.79 g/mol
Functional GroupsTetrazole, Urea, Chlorophenyl, Methoxyphenyl

Antiproliferative Activity

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of diaryl ureas demonstrate substantial inhibitory activity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of related urea derivatives, one compound exhibited an IC50 value of 2.39 ± 0.10 μM against A549 cells, comparable to established anticancer drugs like sorafenib . This suggests that this compound may possess similar or enhanced efficacy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The tetrazole ring can facilitate interactions with proteins due to its ability to form hydrogen bonds, potentially influencing pathways related to tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The unique structural features of this compound suggest a promising SAR profile. The presence of the chlorophenyl group is critical for eliciting antiproliferative activity, as evidenced by various studies indicating that electron-withdrawing groups enhance the potency of similar compounds .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctiveness of this compound in relation to other known tetrazole-containing ureas:

Compound Name Structural Features Unique Aspects IC50 (μM)
1-(4-chlorophenyl)-1H-tetrazoleTetrazole ring, chlorophenyl groupLacks urea structureNot reported
4-methoxyphenethylamineMethoxyphenethyl groupNo tetrazole or ureaNot applicable
3-(4-chlorophenyl)-ureaUrea group, chlorophenyl groupNo methoxy or tetrazoleNot reported
This compound Tetrazole ring, chlorophenyl & methoxyphenyl groupsUnique combination enhancing activityPotentially low μM

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-25-14-7-5-13(6-8-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-3-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWNWFVMZBFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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